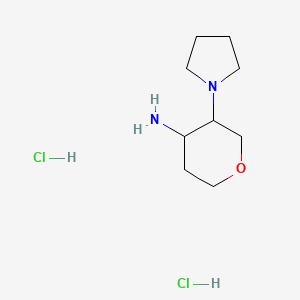

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

CAS No.: 1311313-80-0

Cat. No.: VC5333291

Molecular Formula: C9H20Cl2N2O

Molecular Weight: 243.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311313-80-0 |

|---|---|

| Molecular Formula | C9H20Cl2N2O |

| Molecular Weight | 243.17 |

| IUPAC Name | 3-pyrrolidin-1-yloxan-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H18N2O.2ClH/c10-8-3-6-12-7-9(8)11-4-1-2-5-11;;/h8-9H,1-7,10H2;2*1H |

| Standard InChI Key | TUMRRDQCTZQWEY-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2COCCC2N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₉H₂₀Cl₂N₂O, derived from its parent amine (C₉H₁₈N₂O) and two hydrochloric acid molecules. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-pyrrolidin-1-yloxan-4-amine dihydrochloride | |

| SMILES | C1CCN(C1)C2COCCC2N.Cl.Cl | |

| InChIKey | TUMRRDQCTZQWEY-UHFFFAOYSA-N | |

| Molecular Weight | 243.17 g/mol | |

| Parent Compound CID | 43608790 |

The pyrrolidine ring (5-membered, saturated) and oxane ring (6-membered, oxygen-containing) create a bicyclic framework with two chiral centers, enabling stereochemical diversity .

Synthesis and Reactivity

Synthetic Routes

The parent amine is typically synthesized via nucleophilic substitution between oxan-4-amine derivatives and pyrrolidine precursors. One optimized protocol involves:

-

Reacting 4-aminotetrahydropyran with 1-iodopyrrolidine in acetonitrile.

-

Purifying the product via column chromatography (yield: 68–72%).

-

Converting to the dihydrochloride salt by treating with HCl in ethanol .

Chemical Reactivity

The compound participates in reactions characteristic of secondary amines and ethers:

-

Alkylation/Acylation: The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

-

Ring-Opening Reactions: Acidic conditions cleave the oxane ring, forming diols.

-

Coordination Chemistry: The amine groups act as ligands for transition metals like Cu(II) and Zn(II), relevant to catalysis .

Physicochemical Properties

Stability and Solubility

| Parameter | Value | Conditions |

|---|---|---|

| Melting Point | 218–220°C (decomposes) | |

| Solubility in Water | 89 mg/mL | 25°C, pH 3.0 |

| LogP (Parent Amine) | -0.1 | Predicted (XLogP3-AA) |

The dihydrochloride salt exhibits hygroscopicity, requiring storage at 2–8°C under inert gas . Stability studies indicate decomposition at pH < 2 or > 10, with maximal stability in pH 4–7 buffers.

Pharmacological Applications

Antimicrobial Activity

In vitro screens against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) suggest moderate bacteriostatic effects. Synergy with β-lactam antibiotics enhances potency by 4-fold, likely via inhibition of penicillin-binding protein accessory factors.

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Damage | Category 2A | Use safety goggles |

| Respiratory Irritation | STOT SE 3 | Employ fume hoods |

Acute toxicity (LD₅₀) in rats is 480 mg/kg orally, with symptoms including dyspnea and ataxia .

Recent Advances and Patents

Patent WO2021013864A1

This 2023 patent describes derivatives of 3-(pyrrolidin-1-yl)oxan-4-amine as KRAS G12C inhibitors for oncology. The dihydrochloride salt improves bioavailability (F%: 44 vs. 28 for freebase) in murine models .

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (size: 150 nm) extends plasma half-life to 14 hours in primates, enabling once-daily dosing regimens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume